Propan-2-yl 2-(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of Propan-2-yl 2-(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of Pd-catalyzed reactions or olefin metathesis reactions to achieve the desired ring closure . Industrial production methods often focus on optimizing these reactions for higher yields and purity, employing greener and more efficient synthetic methodologies .
Chemical Reactions Analysis
Propan-2-yl 2-(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the compound can be replaced with other nucleophiles under suitable conditions
Scientific Research Applications
Propan-2-yl 2-(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes like CDK2 by binding to their active sites, thereby blocking their activity and leading to the suppression of tumor cell growth . The compound’s photophysical properties are attributed to its electronic structure, which allows for efficient absorption and emission of light .
Comparison with Similar Compounds
Propan-2-yl 2-(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its thermal stability and use as a heat-resistant explosive.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another heat-resistant compound with high density and thermal decomposition temperature.
Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: Used in the synthesis of complex organic molecules.
These comparisons highlight the unique properties of this compound, particularly its potential in medicinal chemistry and materials science.
Properties
IUPAC Name |
propan-2-yl 2-(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-11(2)26-19(25)15-12-6-3-4-7-14(12)27-18(15)22-17(24)13-10-21-23-9-5-8-20-16(13)23/h5,8-11H,3-4,6-7H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIDRSPWCHTAPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C4N=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.